5-Nitro-2-p-toluidinobenzenesulphonic acid

Description

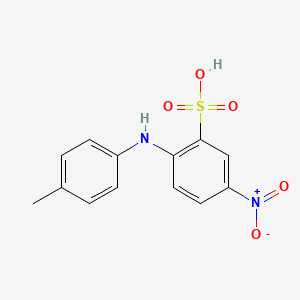

5-Nitro-2-p-toluidinobenzenesulphonic acid (CAS: 68061-95-0; EC: Not listed) is a sulfonic acid derivative characterized by a nitro group (-NO₂) at position 5, a toluidine (methyl-substituted aniline) group at position 2, and a sulfonic acid (-SO₃H) substituent on the benzene ring. This compound is structurally related to intermediates in dye synthesis and pharmaceuticals. It is synthesized via sulfonation of p-nitrotoluene derivatives, followed by nitration and functionalization steps . Key applications include its use as a precursor for azo dyes, agrochemicals, and specialized polymers, leveraging its electron-withdrawing nitro and sulfonic acid groups to enhance reactivity and solubility .

Properties

CAS No. |

91-28-1 |

|---|---|

Molecular Formula |

C13H12N2O5S |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

2-(4-methylanilino)-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C13H12N2O5S/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(16)17)8-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20) |

InChI Key |

IXEBWGZZXCGASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

Step 1: Sulfonation

- Starting Material: p-Nitrotoluene or 2-nitrotoluene derivatives.

- Reagents: Concentrated sulfuric acid or oleum.

- Conditions: Controlled temperature (typically 80–120°C) to avoid over-sulfonation.

- Outcome: Formation of 5-nitro-2-p-toluenesulfonic acid.

Step 2: Nitration

- Reagents: Mixed acid nitrating mixture (nitric acid and sulfuric acid).

- Conditions: Temperature control (0–50°C) to favor mono-nitration at the 5-position.

- Outcome: Introduction of nitro group with regioselective control.

Step 3: Amination (Coupling with p-Toluidine)

- Reagents: p-Toluidine (4-methyl aniline).

- Conditions: Typically conducted in acidic or neutral aqueous medium, sometimes with catalysts or under reflux.

- Outcome: Formation of this compound via nucleophilic aromatic substitution or coupling.

Industrial Scale Production

Industrial synthesis follows the above route but employs:

- Large-scale reactors with precise temperature and mixing controls.

- Continuous monitoring of reaction parameters (pH, temperature, concentration).

- Purification by crystallization or filtration to achieve high purity.

The process ensures high yield and reproducibility, critical for commercial dye intermediate production.

Analytical Validation of Product Purity

After synthesis, the compound's purity and structure are validated using:

| Analytical Method | Purpose | Typical Findings/Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of impurities and purity assessment | Purity > 98% typically achieved |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation (aromatic protons, sulfonic acid group) | Chemical shifts consistent with aromatic substitution pattern |

| Infrared Spectroscopy (IR) | Identification of functional groups (-SO3H, -NO2) | SO3H stretch ~1350–1150 cm⁻¹; NO2 stretch ~1520–1350 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern | Molecular ion peak around m/z 308 (Molecular Weight) |

| Melting Point Analysis | Purity and identity check | Melting point range consistent with literature (approx. 105–112°C) |

Research Findings and Data Tables

Synthesis Optimization Data

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Sulfonation Temperature | 80–120°C | 100°C | Higher temp leads to over-sulfonation |

| Nitration Temperature | 0–50°C | 30°C | Selective nitration at 5-position |

| Reaction Time | 1–6 hours | 3 hours | Longer times increase yield but risk side reactions |

| pH during Amination | Acidic to neutral | Slightly acidic (pH 5–6) | Enhances coupling efficiency |

Biological Activity Data of Derivatives (Research Application)

| Compound Derivative | Minimum Inhibitory Concentration (MIC, μM) | Activity Description |

|---|---|---|

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 (log-phase MTB), 10.64 (starved-phase MTB) | Potent anti-Mycobacterium tuberculosis activity |

Note: This demonstrates the utility of this compound derivatives in pharmaceutical research.

Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Sulfonation | Electrophilic Aromatic Substitution | Concentrated H2SO4, 80–120°C | Introduce sulfonic acid group |

| 2. Nitration | Electrophilic Aromatic Substitution | Mixed acid (HNO3/H2SO4), 0–50°C | Introduce nitro group at position 5 |

| 3. Amination | Nucleophilic Aromatic Substitution or Coupling | p-Toluidine, acidic or neutral medium, reflux | Attach p-toluidine group at position 2 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Nitro-2-p-toluidinobenzenesulphonic acid can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: 2-p-toluidinobenzenesulphonic acid.

Substitution Products: Derivatives with different substituents replacing the nitro group.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Nitro-2-p-toluidinobenzenesulphonic acid is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group can be reduced to an amino group, allowing for the creation of amines that are crucial in drug development. For example, derivatives of this compound have been explored for their potential anti-cancer properties.

Research has demonstrated that derivatives of this compound exhibit significant biological activity. A study reported the synthesis of hydrazones from this compound, which were evaluated for their inhibitory effects on Mycobacterium tuberculosis (MTB). Among these derivatives, one compound showed promising results with minimum inhibitory concentrations (MICs) indicating strong anti-mycobacterial activity .

| Compound | MIC (μM) | Activity |

|---|---|---|

| 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 (log-phase), 10.64 (starved-phase) | Anti-MTB |

Environmental Studies

The compound is also investigated for its environmental impact and metabolism in biological systems. Studies have shown that certain nitro compounds can undergo biotransformation processes in various organisms, leading to the formation of metabolites that may have different toxicological profiles . Understanding these pathways is crucial for assessing environmental risks associated with nitro compounds.

Case Study 1: Antimycobacterial Activity

In a controlled laboratory setting, researchers synthesized several hydrazones from this compound and tested their efficacy against MTB. The study highlighted that specific modifications to the hydrazone structure significantly enhanced their activity against both log-phase and starved-phase cultures of MTB, demonstrating the potential for developing new anti-tuberculosis drugs based on this scaffold .

Case Study 2: Environmental Metabolism

A study focused on the metabolic pathways of nitroaromatic compounds revealed that this compound could be metabolized by certain bacterial strains, resulting in the formation of less toxic products. This finding is essential for developing bioremediation strategies to mitigate pollution caused by nitro compounds .

Mechanism of Action

The mechanism of action of 5-Nitro-2-p-toluidinobenzenesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-nitro-2-p-toluidinobenzenesulphonic acid with structurally related sulfonic acid derivatives:

Key Differences in Physicochemical Properties

Substituent Effects: The toluidine group in this compound introduces steric hindrance and basicity, distinguishing it from simpler derivatives like 3-nitrobenzenesulfonic acid, which lacks aromatic amines . Methyl groups (e.g., in 2-methyl-5-nitrobenzenesulfonic acid) enhance hydrophobicity compared to amino-substituted analogues, impacting solubility in organic solvents .

Thermal Stability :

- 3-Nitrobenzenesulfonic acid’s sodium salt has a lower melting point (70°C) than 2-methyl-5-nitrobenzenesulfonic acid (130–133°C), reflecting differences in crystal packing and hydration states .

Industrial and Research Relevance

- Dye Chemistry: this compound’s amino and nitro groups enable coupling reactions for azo dyes, unlike non-amino analogues like 2-methyl-5-nitrobenzenesulfonic acid .

- Pharmaceuticals: Amino-substituted derivatives (e.g., 4-amino-5-methyl-2-nitrobenzenesulfonic acid) are prioritized for drug synthesis due to their reactivity in nucleophilic substitutions .

Biological Activity

5-Nitro-2-p-toluidinobenzenesulphonic acid is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a toluidine structure, which contributes to its biological activity. The presence of the nitro group is known to enhance the compound's reactivity and interaction with biological systems.

Biological Activity

Antimicrobial Properties

Nitro compounds, including 5-nitro derivatives, have been widely studied for their antimicrobial activities. The nitro group can induce redox reactions within microbial cells, leading to cellular toxicity and death. This mechanism is particularly effective against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori .

Cytotoxicity

Research indicates that nitro compounds can exhibit cytotoxic effects on human cells as well. The cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death. For instance, studies have shown that certain nitro compounds can inhibit DNA repair mechanisms in mammalian cells, which may contribute to their overall toxicological profile .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group participates in redox reactions that generate reactive oxygen species (ROS), causing oxidative stress in cells.

- DNA Interaction : Nitro compounds can interact with DNA, leading to mutations or inhibiting DNA repair processes .

- Enzyme Inhibition : Some studies suggest that 5-nitro derivatives may inhibit specific enzymes critical for microbial survival, such as isocitrate lyase in Mycobacterium tuberculosis .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating various 5-nitro derivatives found that some exhibited significant antimicrobial activity against both log-phase and starved-phase cultures of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 2.65 µM .

- Cytotoxic Effects on Human Cells : Another investigation assessed the cytotoxicity of nitro compounds on human cell lines. Results indicated that certain concentrations led to increased apoptosis and necrosis in treated cells, emphasizing the potential risks associated with exposure .

- Toxicological Assessments : Toxicological studies have documented the effects of prolonged exposure to nitro compounds, revealing potential liver and blood toxicity characterized by increased liver weight and methemoglobin formation in animal models .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant activity against M. tuberculosis with MICs as low as 2.65 µM |

| Cytotoxicity | Induced apoptosis in human cell lines at certain concentrations |

| Toxicological Effects | Increased liver weight and methemoglobin levels observed in animal studies |

Q & A

Q. What are the standard synthetic routes for 5-Nitro-2-p-toluidinobenzenesulphonic acid, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves sulfonation and nitration steps. For example, nitrobenzene can undergo sulfonation with concentrated sulfuric acid to form nitrobenzenesulfonic acid derivatives, followed by coupling with p-toluidine . Alternatively, benzenesulfonic acid derivatives may be nitrated at specific positions . Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., aromatic proton signals and sulfonic acid group identification) .

- Melting Point Analysis to compare with literature values (e.g., mp 105–112°C for related sulfonic acids) .

Q. How do researchers characterize the structural properties of this compound using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on:

- Infrared Spectroscopy (IR) : Detection of sulfonic acid (-SO3H) stretches (~1350–1150 cm⁻¹) and nitro (-NO2) groups (~1520–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~287 for the parent compound) and fragmentation patterns confirm the molecular formula .

- Elemental Analysis : Quantitative determination of C, H, N, and S to validate stoichiometry .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions of this compound to improve yield?

- Methodological Answer : A 2^k factorial design is employed to test variables such as reaction temperature, acid concentration, and stoichiometric ratios. For instance:

- Factors : Temperature (70°C vs. 90°C), sulfuric acid concentration (90% vs. 98%), and molar ratio of p-toluidine to nitro precursor (1:1 vs. 1:1.2).

- Response Surface Methodology (RSM) models interactions between factors, identifying optimal conditions for maximum yield .

- Statistical Validation : ANOVA (Analysis of Variance) determines the significance of each factor, reducing experimental redundancy .

Q. What strategies resolve contradictions in spectral data when analyzing byproducts in its synthesis?

- Methodological Answer : Contradictions arise from overlapping signals or unanticipated intermediates. Strategies include:

- Multi-Dimensional NMR (e.g., HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, distinguishing between regioisomers .

- Hyphenated Techniques (LC-MS/MS) : Combines separation with fragmentation to identify trace byproducts .

- Computational Chemistry : DFT (Density Functional Theory) calculations predict NMR shifts or IR spectra of proposed byproducts, cross-referenced with experimental data .

Q. How does computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular Dynamics (MD) Simulations and Quantum Mechanical (QM) Calculations are used to:

- Model electrophilic substitution patterns (e.g., nitration or sulfonation sites) based on electron density maps .

- Predict reaction pathways (e.g., acid-catalyzed coupling reactions) by calculating activation energies and transition states .

- Validate predictions experimentally using kinetic studies (e.g., rate constants for nitro-group reduction) .

Data Management and Validation

Q. How do researchers handle large datasets from high-throughput screening of derivatives?

- Methodological Answer :

- Chemical Software Tools : Platforms like Schrödinger or Gaussian manage quantum calculations, while KNIME or Python scripts automate data aggregation .

- Machine Learning (ML) : Trains models on spectral libraries or reaction databases to predict novel derivative properties (e.g., solubility, stability) .

- Reproducibility Checks : Raw data (e.g., chromatograms, spectra) are archived in FAIR-compliant repositories with metadata tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.